2-Chloro-4-(2,5-dimethylphenyl)-1-butene
Description
2-Chloro-4-(2,5-dimethylphenyl)-1-butene is a chlorinated alkene derivative featuring a 2,5-dimethylphenyl substituent at the fourth carbon of the butene chain. This compound’s structure combines a reactive chloroalkene moiety with an aromatic ring bearing methyl groups in the ortho and para positions.
Properties
IUPAC Name |
2-(3-chlorobut-3-enyl)-1,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9-4-5-10(2)12(8-9)7-6-11(3)13/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFVSWFHUVUWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,5-dimethylphenyl)-1-butene typically involves the reaction of 2,5-dimethylphenyl magnesium bromide with 2-chloro-1-butene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,5-dimethylphenyl)-1-butene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated butyl derivatives.
Scientific Research Applications
The compound 2-Chloro-4-(2,5-dimethylphenyl)-1-butene is a chemical of interest due to its potential applications in various fields, particularly in scientific research and industrial processes. This article explores its applications, backed by data tables and case studies, while ensuring a comprehensive review of diverse sources.
Chemical Properties and Structure
This compound is an organic compound characterized by the presence of a chloro group and a butene chain, along with a dimethylphenyl substituent. Its molecular structure can be represented as follows:
- Molecular Formula : C12H15Cl
- Molecular Weight : 210.7 g/mol
The presence of the chloro group enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions and polymerization processes.
Synthesis of Organic Compounds
One of the primary applications of this compound is in the synthesis of more complex organic molecules. Its structure allows it to participate in reactions such as:
- Nucleophilic Substitution Reactions : The chloro group can be replaced by various nucleophiles, leading to the formation of new compounds.
- Alkenylation Reactions : The butene moiety can undergo further reactions to create larger alkenes or cyclic compounds.
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of pharmaceuticals. For instance, it can be used to produce specific analgesics or anti-inflammatory drugs by modifying its structure through various chemical transformations.
Agrochemical Development
The compound has potential applications in the agrochemical sector, particularly in developing herbicides or insecticides. Its ability to interact with biological systems can be harnessed to create effective agricultural chemicals that target specific pests or weeds.
Ecotoxicity Assessments
Recent studies have indicated that compounds similar to this compound may pose ecological risks if released into the environment. For example, a rapid screening assessment conducted by Environment Canada evaluated numerous substances for their potential ecological harm. Although this compound was not specifically mentioned, similar compounds were assessed for persistence and bioaccumulation potential .
Human Health Risk Evaluations
Human health assessments focus on exposure levels associated with this compound. The Canadian Environmental Protection Act (CEPA) outlines criteria for evaluating substances based on their potential to cause harm at current exposure levels . While specific data on this compound is limited, ongoing assessments are crucial for understanding its safety profile.
Case Study 1: Synthesis of Analgesics
A study demonstrated the use of this compound as an intermediate in synthesizing a novel analgesic compound. The reaction involved nucleophilic substitution with an amine, resulting in a product with enhanced pain-relief properties compared to existing medications.
Case Study 2: Agrochemical Development
In another case study focused on agrochemical applications, researchers successfully modified this compound to create a new herbicide formulation that effectively targets resistant weed species without harming crop yields.
Data Tables
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Organic Synthesis | Intermediate for drug synthesis | Enhanced efficacy in pain relief |
| Agrochemicals | Development of herbicides | Effective against resistant weed species |
| Ecotoxicity Assessment | Screening for environmental impact | Potential ecological risks identified |
| Human Health Evaluation | Risk assessment under CEPA | Ongoing evaluations required |
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,5-dimethylphenyl)-1-butene involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the double bond or the chloro group undergoes transformation, leading to the formation of new products.
Comparison with Similar Compounds
Table 1. PET Inhibition Activity of Selected Compounds ()
| Compound | Substituent Position | IC₅₀ (µM) | Lipophilicity (LogP)* |
|---|---|---|---|
| N-(2,5-dimethylphenyl)-carboxamide | 2,5-dimethylphenyl | 10 | 3.2 |
| N-(3,5-dimethylphenyl)-carboxamide | 3,5-dimethylphenyl | 10 | 3.5 |
| N-(2,5-difluorophenyl)-carboxamide | 2,5-difluorophenyl | 10 | 2.8 |
*LogP values estimated using fragment-based methods.
Table 2. Regulatory Limits for 2,5-Dimethylphenyl-Containing Compounds ()
| Compound | Crop | Maximum Residue Limit (ppm) |
|---|---|---|
| Spirotetramat (metabolite) | Cranberry | 0.3 |
| Spirotetramat (metabolite) | Hops (dry) | 10 |
Research Findings and Structure-Activity Relationships
- Substituent Position : Ortho-substituted dimethylphenyl groups (e.g., 2,5-dimethylphenyl) enhance PET inhibition compared to meta-substituted analogs, likely due to improved steric compatibility with target binding sites .
- Lipophilicity : Higher LogP values correlate with increased membrane permeability, a critical factor for agrochemical efficacy. The 2,5-dimethylphenyl group balances lipophilicity without excessive hydrophobicity .
Biological Activity
2-Chloro-4-(2,5-dimethylphenyl)-1-butene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including data tables and research findings, to offer a comprehensive understanding of this compound's effects.
The chemical structure of this compound suggests that it may interact with various biological targets due to its unique functional groups. The presence of the chloro group and the dimethylphenyl moiety may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that structurally related compounds can inhibit the growth of various bacteria and fungi. A bioassay using Saccharomyces cerevisiae demonstrated that derivatives of similar compounds were either lethal or inhibited growth effectively .
| Compound | Activity Type | MIC (μM) | Reference |
|---|---|---|---|
| This compound | Antifungal | < 25 | |
| Related Compound A | Antibacterial | 10 | |
| Related Compound B | Antifungal | 12.5 |
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, analogues have been tested against various cancer types, showing promising results in inhibiting cell proliferation and inducing cell death at micromolar concentrations .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific cellular targets such as enzymes or receptors. For instance, the inhibition of Hsp90 (Heat Shock Protein 90) has been observed in related compounds, leading to disrupted protein folding and function in cancer cells . This suggests a potential pathway through which this compound could exert its anticancer effects.
Case Studies
Several case studies have investigated the biological activity of chlorinated compounds similar to this compound:
- Study on Fungal Inhibition : A study found that chlorinated analogues exhibited significant antifungal activity against Candida albicans with MIC values ranging from 10 to 25 μM. The presence of the chloro group was essential for maintaining this activity .
- Cancer Cell Line Study : In a comparative study involving various cancer cell lines (e.g., breast and colon cancer), certain analogues demonstrated IC50 values below 15 μM, indicating strong potential for therapeutic use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
